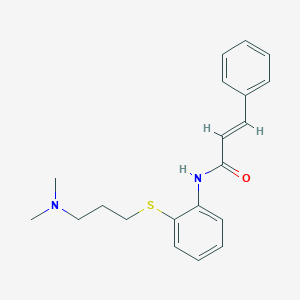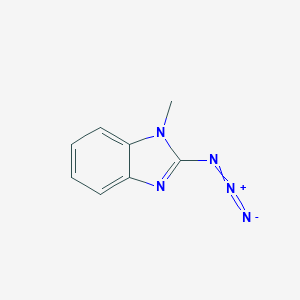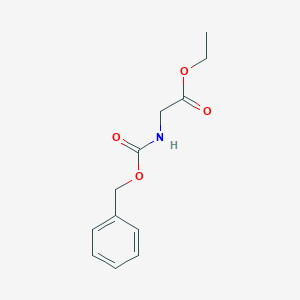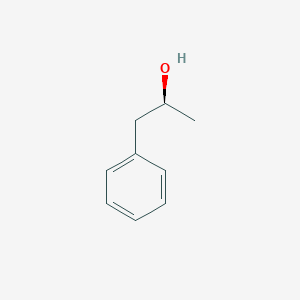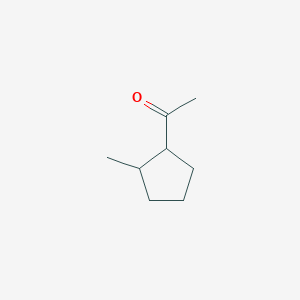
trans-1-Acetyl-2-methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-Acetyl-2-methylcyclopentane is a chemical compound that belongs to the class of cyclopentanes. It is commonly used in scientific research due to its unique properties and potential applications. The purpose of
Mecanismo De Acción
The mechanism of action of trans-1-Acetyl-2-methylcyclopentane is not fully understood. However, it is believed to work by inhibiting the growth of certain bacteria and cancer cells. It may also interfere with the synthesis of certain proteins, which can lead to cell death.
Biochemical and Physiological Effects
Trans-1-Acetyl-2-methylcyclopentane has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, trans-1-Acetyl-2-methylcyclopentane has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-1-Acetyl-2-methylcyclopentane in lab experiments is its antimicrobial properties. This makes it useful for studying the effects of antibiotics and other antimicrobial agents. However, one limitation of using trans-1-Acetyl-2-methylcyclopentane is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for the study of trans-1-Acetyl-2-methylcyclopentane. One area of research could focus on its potential use in the development of new antibiotics and other antimicrobial agents. Additionally, trans-1-Acetyl-2-methylcyclopentane could be studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of trans-1-Acetyl-2-methylcyclopentane and its potential applications in the field of medicine.
Métodos De Síntesis
Trans-1-Acetyl-2-methylcyclopentane can be synthesized through a variety of methods, including the reaction of 2-methylcyclopentanone with acetic anhydride in the presence of a catalyst. This process yields trans-1-Acetyl-2-methylcyclopentane as a colorless liquid with a boiling point of 144-146°C.
Aplicaciones Científicas De Investigación
Trans-1-Acetyl-2-methylcyclopentane has been used in various scientific research studies due to its potential applications. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. Additionally, trans-1-Acetyl-2-methylcyclopentane has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
1601-00-9 |
|---|---|
Nombre del producto |
trans-1-Acetyl-2-methylcyclopentane |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
1-(2-methylcyclopentyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(6)7(2)9/h6,8H,3-5H2,1-2H3 |
Clave InChI |
SIXBTZFYFSHXJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC1C(=O)C |
SMILES canónico |
CC1CCCC1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
